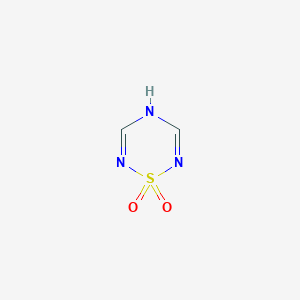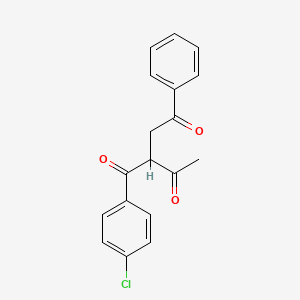
1-(Hydroxyimino)-1-phenylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxyimino)-1-phenylpropan-2-ol is an organic compound that belongs to the class of oximes It is characterized by the presence of a hydroxyimino group (-C=NOH) attached to a phenylpropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Hydroxyimino)-1-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylpropanone with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve phenylpropanone in an appropriate solvent such as ethanol.
Step 2: Add hydroxylamine hydrochloride and a base, such as sodium carbonate, to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: After completion, cool the reaction mixture and extract the product using an organic solvent like dichloromethane.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxyimino)-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the hydroxyimino group can yield amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Hydroxyimino)-1-phenylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Hydroxyimino)-1-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate enzymatic activity and affect various biochemical pathways.
Similar Compounds:
- 1-(Hydroxyimino)-2-phenylpropan-2-ol
- 1-(Hydroxyimino)-1-phenylethanol
- 1-(Hydroxyimino)-1-phenylbutan-2-ol
Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Propriétés
| 91791-26-3 | |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-hydroxyimino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-7,11-12H,1H3 |
Clé InChI |
DSLXSOONLYUGST-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=NO)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)

![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)


